molecular formula C16H14BrF3N6O3 B4549579 4-BROMO-1-METHYL-N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE

4-BROMO-1-METHYL-N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE

Cat. No.: B4549579
M. Wt: 475.22 g/mol
InChI Key: VXOFMOHFGXNRLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-BROMO-1-METHYL-N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound that features a variety of functional groups, including bromine, methyl, morpholino, benzoxadiazolyl, trifluoromethyl, and pyrazole carboxamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-1-METHYL-N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole core, followed by the introduction of the bromine, methyl, and trifluoromethyl groups. The morpholino and benzoxadiazolyl groups are then attached through nucleophilic substitution or coupling reactions. Reaction conditions often include the use of solvents like dichloromethane or dimethylformamide, catalysts such as palladium or copper, and reagents like bromine, methyl iodide, and trifluoromethyl iodide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-BROMO-1-METHYL-N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions may vary, but typically involve controlled temperatures, inert atmospheres, and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could result in a variety of functionalized pyrazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-BROMO-1-METHYL-N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved could include kinase inhibition, receptor antagonism, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide: Lacks the morpholino and benzoxadiazolyl groups.

    1-Methyl-N-(7-morpholino-2,1,3-benzoxadiazol-4-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide: Lacks the bromine atom.

    4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid: Lacks the morpholino and benzoxadiazolyl groups and has a carboxylic acid instead of a carboxamide.

Uniqueness

The uniqueness of 4-BROMO-1-METHYL-N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the morpholino and benzoxadiazolyl groups, in particular, may enhance its solubility, stability, and biological activity compared to similar compounds.

Properties

IUPAC Name

4-bromo-2-methyl-N-(4-morpholin-4-yl-2,1,3-benzoxadiazol-7-yl)-5-(trifluoromethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrF3N6O3/c1-25-13(10(17)14(22-25)16(18,19)20)15(27)21-8-2-3-9(12-11(8)23-29-24-12)26-4-6-28-7-5-26/h2-3H,4-7H2,1H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXOFMOHFGXNRLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)Br)C(=O)NC2=CC=C(C3=NON=C23)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrF3N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-BROMO-1-METHYL-N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
4-BROMO-1-METHYL-N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
4-BROMO-1-METHYL-N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
4-BROMO-1-METHYL-N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
4-BROMO-1-METHYL-N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
4-BROMO-1-METHYL-N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE

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